molecular formula C13H24N4O B2582550 5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856092-73-3

5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2582550
CAS No.: 1856092-73-3
M. Wt: 252.362
InChI Key: XBSKJEHWQFPEFK-UHFFFAOYSA-N
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Description

5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid with dibutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-N,N-dibutyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the dibutyl groups, which enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

IUPAC Name

5-amino-N,N-dibutyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-4-6-8-17(9-7-5-2)13(18)11-10-12(14)16(3)15-11/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSKJEHWQFPEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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